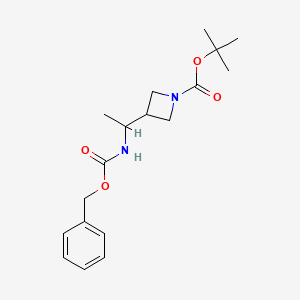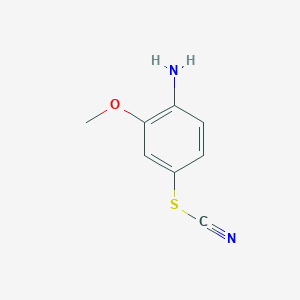
2-Methoxy-4-thiocyanatoaniline
Vue d'ensemble
Description
2-Methoxy-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-thiocyanatoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-thiocyanatoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activities : Substituted anthocyanidins, including those with methoxy groups, exhibit higher antioxidant activities. This is potentially due to resonance and inductive effects, which may include structures related to 2-Methoxy-4-thiocyanatoaniline (H. Barcena, Peishan Chen, & Abraham Tuachi, 2015).
Synthesis Techniques : The electrochemical thiocyanation of methoxybenzene produces 1-methoxy-4-thiocyanatobenzene with high selectivity, indicating a method for synthesizing related compounds (Anna Gitkis & J. Becker, 2006).
Catalysis Research : A study demonstrated a method for synthesizing 2-hydroxyethyl thiocyanates, which could be related to the synthesis pathways involving 2-Methoxy-4-thiocyanatoaniline (K. Niknam, 2004).
Pharmaceutical Analysis : A compound structurally similar to 2-Methoxy-4-thiocyanatoaniline was used for identifying thiols in pharmaceutical formulations, indicating its potential in analytical chemistry (R. Gatti, V. Cavrini, P. Roveri, & S. Pinzauti, 1990).
Synthesis of Benzimidazole Derivatives : The reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene, which is structurally related to 2-Methoxy-4-thiocyanatoaniline, was studied, indicating its potential in synthesizing novel compounds (V. S. Pilyugin, Yu. E. Sapozhnikov, & G. P. Shitov, 2003).
Detoxification Studies : The detoxification of cyanide in rats involves thiocyanate, which may be related to the metabolic pathways of similar compounds (A. Smith & M. Foulkes, 1966).
Breast Cancer Therapy : The application of a thermosensitive poly(organophosphazene) hydrogel enhanced the bioavailability and antitumor activity of 2-methoxyestradiol, a compound structurally related to 2-Methoxy-4-thiocyanatoaniline (Jung-Kyo Cho, Ki-Yun Hong, J. Park, Han-Kwang Yang, & Soo-Chang Song, 2011).
Antibacterial Activity : Some new heterocyclic derivatives from 4-methoxy-2-nitroaniline, which is structurally similar to 2-Methoxy-4-thiocyanatoaniline, demonstrated promising antibacterial activity (Sabah Matrood Mezaal & S. Adnan, 2021).
Propriétés
IUPAC Name |
(4-amino-3-methoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSEMZIAKTBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-thiocyanatoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



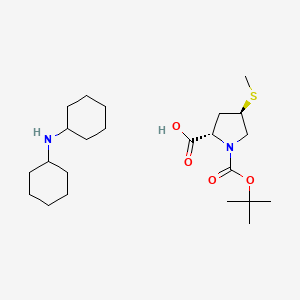

![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
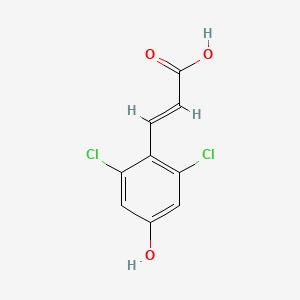
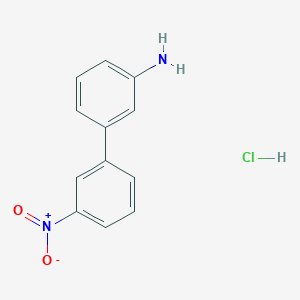
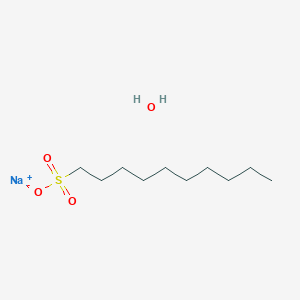

![1-[2-[2-[4,5-Dimethoxy-2-[3-(2-methylphenyl)prop-1-en-2-yl]cyclohexyl]oxy-4,5-dimethoxycyclohexyl]prop-2-enyl]-2-methylbenzene](/img/structure/B8119745.png)

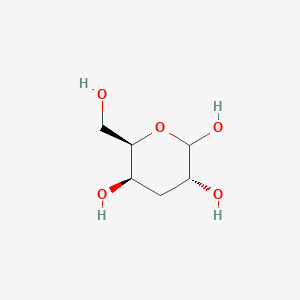

![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone](/img/structure/B8119765.png)

